Cas no 118019-42-4 (ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride)

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE
- BS-14517
- ethyl 4-amino-1H-imidazole-5-carboxylate;hydrochloride
- 118019-42-4
- CS-0160734
- ethyl 5-amino-1H-imidazole-4-carboxylate HCl
- NSC98659
- NSC-98659
- C71577
- AKOS005221357
- ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride
-
- MDL: MFCD06245145
- インチ: InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-5(7)9-3-8-4;/h3H,2,7H2,1H3,(H,8,9);1H
- InChIKey: RCUXZUZPZCIZSC-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(N=CN1)N.Cl
計算された属性
- 精确分子量: 191.0461543g/mol
- 同位素质量: 191.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81Ų
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD7570731-1g |
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95% | 1g |
RMB 947.20 | 2025-02-21 | |
Chemenu | CM556326-5g |
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95%+ | 5g |
$641 | 2023-01-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY561-1g |
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95+% | 1g |
2107CNY | 2021-05-07 | |
Aaron | AR008YSV-250mg |
ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |
118019-42-4 | 95% | 250mg |
$174.00 | 2025-02-12 | |
Crysdot LLC | CD11373404-1g |
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95+% | 1g |
$203 | 2024-07-18 | |
1PlusChem | 1P008YKJ-5g |
ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |
118019-42-4 | 95% | 5g |
$366.00 | 2023-12-26 | |
Crysdot LLC | CD11373404-5g |
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95+% | 5g |
$549 | 2024-07-18 | |
Crysdot LLC | CD11373404-25g |
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95+% | 25g |
$1351 | 2024-07-18 | |
A2B Chem LLC | AE17251-250mg |
Ethyl 5-amino-1h-imidazole-4-carboxylate hydrochloride |
118019-42-4 | 95% | 250mg |
$55.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1246897-100mg |
ETHYL 5-AMINO-1H-IMIDAZOLE-4-CARBOXYLATE HYDROCHLORIDE |
118019-42-4 | 95% | 100mg |
$160 | 2024-06-07 |
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochlorideに関する追加情報
Exploring the Properties and Applications of Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) is a specialized organic compound with significant relevance in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the imidazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of drug candidates and biologically active molecules.
In recent years, the demand for imidazole derivatives like ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has surged due to their potential applications in medicinal chemistry. Researchers are increasingly exploring this compound for its role in synthesizing anticancer agents, antiviral drugs, and enzyme inhibitors. Its unique structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and mechanistic studies. The compound's CAS 118019-42-4 is frequently searched in scientific databases, reflecting its growing importance in academic and industrial labs.
One of the key reasons for the popularity of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is its utility in combinatorial chemistry and high-throughput screening. Its molecular framework serves as a scaffold for designing novel compounds with enhanced bioavailability and target specificity. Additionally, the compound's hydrochloride salt form improves its solubility, facilitating its use in aqueous reaction conditions. This property is particularly advantageous in peptide coupling reactions and other bioconjugation strategies, where water compatibility is crucial.
The synthesis of CAS 118019-42-4 typically involves multi-step organic reactions, including cyclization and esterification processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reducing reaction times and improving yields. These innovations align with the broader trend of green chemistry, which emphasizes efficiency and sustainability in chemical manufacturing. As a result, ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has become a model compound for studying sustainable synthesis methodologies.
Beyond its synthetic applications, ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has garnered attention in computational chemistry and molecular modeling. Researchers use this compound to validate docking algorithms and quantitative structure-activity relationship (QSAR) models, which are critical for predicting the behavior of new drug candidates. The compound's well-defined structure and pharmacophore features make it an ideal reference for these studies. This intersection of experimental and theoretical approaches highlights its role in advancing precision medicine.
In conclusion, ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4) is a multifaceted compound with broad applications in pharmaceutical research, synthetic chemistry, and computational biology. Its unique properties and adaptability to modern chemical techniques ensure its continued relevance in scientific innovation. As interest in imidazole-based therapeutics grows, this compound will likely remain a focal point for researchers aiming to address unmet medical needs through rational drug design.
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